3-Acetyl-2-fluorophenylboronic acid

Catalog No.
S690800
CAS No.
870778-95-3
M.F
C8H8BFO3
M. Wt
181.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-2-fluorophenylboronic acid

CAS Number

870778-95-3

Product Name

3-Acetyl-2-fluorophenylboronic acid

IUPAC Name

(3-acetyl-2-fluorophenyl)boronic acid

Molecular Formula

C8H8BFO3

Molecular Weight

181.96 g/mol

InChI

InChI=1S/C8H8BFO3/c1-5(11)6-3-2-4-7(8(6)10)9(12)13/h2-4,12-13H,1H3

InChI Key

SEMRLZGDJZRZMC-UHFFFAOYSA-N

SMILES

B(C1=C(C(=CC=C1)C(=O)C)F)(O)O

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)C)F)(O)O

Suzuki-Miyaura Coupling Reactions

Suzuki-Miyaura coupling reactions are powerful tools in organic chemistry for constructing carbon-carbon bonds. These reactions involve the palladium-catalyzed coupling of a boronic acid (like (3-Acetyl-2-fluorophenyl)boronic acid) with an organic halide (such as an aryl halide, vinyl halide, or alkyl halide) to form a new C-C bond.

The key advantage of Suzuki-Miyaura couplings lies in their:

  • Mild reaction conditions: They occur at relatively low temperatures and tolerate a wide range of functional groups, making them suitable for complex molecule synthesis.
  • High functional group tolerance: This allows the incorporation of various functional groups into the final product without unwanted side reactions.
  • Regioselectivity and stereoselectivity: In many cases, these reactions can be controlled to form the desired product with high regioselectivity (forming the bond at the intended position) and stereoselectivity (controlling the 3D arrangement of atoms around the newly formed bond).

Applications in Medicinal Chemistry

Due to the versatility of Suzuki-Miyaura couplings, (3-Acetyl-2-fluorophenyl)boronic acid serves as a valuable building block for synthesizing various biologically active molecules, including:

  • Pharmaceuticals: This compound has been utilized in the synthesis of potential drug candidates for treating various diseases, such as cancer, Alzheimer's disease, and infectious diseases.
  • Drug discovery: The ability to introduce the (3-acetyl-2-fluorophenyl) moiety into complex molecules allows researchers to explore its potential impact on biological activity and develop new drug candidates with improved properties.

Applications in Material Science

Beyond medicinal chemistry, (3-Acetyl-2-fluorophenyl)boronic acid finds applications in material science research as well. For instance, it can be incorporated into:

  • Organic polymers: The introduction of this molecule into polymers can modify their properties, such as electrical conductivity, thermal stability, and self-assembly behavior.
  • Organic light-emitting diodes (OLEDs): By incorporating this building block into OLED materials, researchers can potentially tune their light emission properties and improve device performance.

3-Acetyl-2-fluorophenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group, which is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The molecular formula for 3-Acetyl-2-fluorophenylboronic acid is C9H10BFO3, and it features a fluorine atom substituted on the aromatic ring, enhancing its electronic properties and potential reactivity. The compound has garnered attention in medicinal chemistry and materials science due to its unique structural attributes and functional versatility.

Typical of boronic acids. These include:

  • Suzuki Coupling Reactions: This compound can act as a coupling partner in Suzuki-Miyaura reactions, where it reacts with aryl halides to form biaryl compounds. The presence of the acetyl group can influence the reaction conditions and yields.
  • Nucleophilic Substitution: The boronic acid moiety can undergo nucleophilic substitution reactions, where nucleophiles can attack the boron atom, facilitating the formation of new carbon-boron bonds.
  • Deprotection Reactions: The acetyl group can be removed under basic conditions, regenerating the corresponding phenol and allowing further functionalization.

These reactions are pivotal in synthesizing complex organic molecules, particularly in pharmaceutical development.

The biological activity of 3-Acetyl-2-fluorophenylboronic acid has been explored in various studies. Boronic acids are known to interact with biological systems, particularly through their ability to form reversible covalent bonds with diols, which is significant in carbohydrate recognition. Some potential biological activities include:

  • Anticancer Activity: Preliminary studies suggest that derivatives of boronic acids may exhibit anticancer properties by inhibiting certain enzymes involved in tumor progression.
  • Antiviral Properties: Research indicates that some boronic acids can inhibit viral replication by targeting viral enzymes or host cell receptors.
  • Enzyme Inhibition: The compound may interact with specific enzymes through its boron atom, potentially affecting metabolic pathways.

Further research is necessary to elucidate the precise mechanisms of action and therapeutic potentials.

The synthesis of 3-Acetyl-2-fluorophenylboronic acid typically involves several steps:

  • Fluorination of Phenol: Starting from 2-fluorophenol, a suitable acetylation reaction can be performed using acetic anhydride or acetyl chloride to introduce the acetyl group at the meta position.
  • Boronation: The introduction of the boronic acid functionality can be achieved through a reaction with boron trifluoride etherate or via direct reaction with trialkylboranes followed by hydrolysis.
  • Purification: The product is usually purified through recrystallization or chromatography to obtain high-purity 3-Acetyl-2-fluorophenylboronic acid.

These methods highlight the importance of careful selection of reagents and conditions to achieve optimal yields and purity.

3-Acetyl-2-fluorophenylboronic acid has several applications across various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals through cross-coupling reactions.
  • Material Science: The compound can be used in developing new materials, particularly those requiring specific electronic or optical properties due to its unique structure.
  • Bioconjugation: Its ability to form stable complexes with biomolecules makes it useful in bioconjugation techniques for drug delivery systems.

Interaction studies involving 3-Acetyl-2-fluorophenylboronic acid focus on its binding affinity with biological targets. These studies often utilize techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time interactions between the compound and target biomolecules.
  • Isothermal Titration Calorimetry (ITC): To assess binding thermodynamics and affinities.

Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents derived from this compound.

Several compounds share structural similarities with 3-Acetyl-2-fluorophenylboronic acid. A comparison highlights its unique characteristics:

Compound NameStructure FeaturesUnique Aspects
2-Fluorophenylboronic AcidFluorine on phenol ringSimpler structure; lacks acetyl group
3-Hydroxyphenylboronic AcidHydroxyl group instead of acetylMore polar; different reactivity profile
4-Acetylphenylboronic AcidAcetyl group at para positionDifferent regioselectivity; varied applications
3-Methylphenylboronic AcidMethyl group instead of acetylLess sterically hindered; different reactivity

The presence of both fluorine and an acetyl group in 3-Acetyl-2-fluorophenylboronic acid provides unique electronic properties that may enhance its reactivity compared to other similar compounds, making it a valuable candidate for targeted applications in organic synthesis and medicinal chemistry.

Wikipedia

(3-Acetyl-2-fluorophenyl)boronic acid

Dates

Modify: 2023-08-15

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